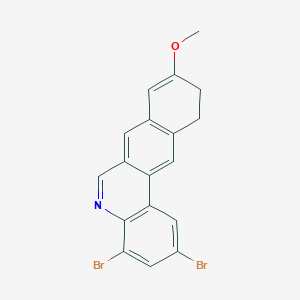
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at positions 2 and 4, a methoxy group at position 9, and a dihydro-azatetraphene core
Métodos De Preparación
The synthesis of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves several steps, typically starting with the preparation of the azatetraphene core. The synthetic route generally includes:
Bromination: Introduction of bromine atoms at specific positions on the azatetraphene ring.
Methoxylation: Addition of a methoxy group at the 9th position.
Hydrogenation: Reduction of the azatetraphene core to achieve the dihydro form.
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol or sodium methoxide for methoxylation, and hydrogen gas with a palladium catalyst for hydrogenation .
Análisis De Reacciones Químicas
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to further reduce the compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
2,4-Dibromo-9-methoxy-10,11-dihydro-5-azatetraphene can be compared with other similar compounds, such as:
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azaphenanthrene
- 2,4-Dibromo-9-methoxy-10,11-dihydro-5-azapyrene
These compounds share similar structural features but differ in the arrangement of atoms and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the azatetraphene core, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H13Br2NO |
|---|---|
Peso molecular |
419.1 g/mol |
Nombre IUPAC |
2,4-dibromo-9-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-3-2-10-6-15-12(4-11(10)5-14)9-21-18-16(15)7-13(19)8-17(18)20/h4-9H,2-3H2,1H3 |
Clave InChI |
ZSEYIKQOBBVLJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC1)C=C3C(=C2)C=NC4=C3C=C(C=C4Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















